molecular formula C7H6FI2N B14411123 4-Fluoro-2,6-diiodo-3-methylaniline CAS No. 85233-18-7

4-Fluoro-2,6-diiodo-3-methylaniline

Cat. No.: B14411123
CAS No.: 85233-18-7
M. Wt: 376.94 g/mol
InChI Key: LINHPIWZPMNBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,6-diiodo-3-methylaniline is a halogenated aniline derivative featuring a fluorine atom at the para position, two iodine atoms at the ortho positions, and a methyl group at the meta position.

Properties

CAS No.

85233-18-7

Molecular Formula

C7H6FI2N

Molecular Weight

376.94 g/mol

IUPAC Name

4-fluoro-2,6-diiodo-3-methylaniline

InChI

InChI=1S/C7H6FI2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3

InChI Key

LINHPIWZPMNBCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)I)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,6-diiodo-3-methylaniline typically involves the halogenation of aniline derivatives. A common method includes the iodination of 4-fluoro-3-methylaniline using iodine and an oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure selective iodination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of 4-Fluoro-2,6-diiodo-3-methylaniline may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and reduction steps . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,6-diiodo-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like tin(II) chloride for reduction, and halogenating agents like iodine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations in Fluoroaniline Derivatives

The table below compares 4-Fluoro-2,6-diiodo-3-methylaniline with related fluoroaniline derivatives, focusing on substituent patterns, molecular weight, and functional properties.

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
4-Fluoro-2,6-diiodo-3-methylaniline C₇H₆F I₂N 427.94 g/mol 4-F, 2-I, 6-I, 3-CH₃ High molecular weight; potential antiviral intermediates (inferred)
4-Fluoro-2-methylaniline C₇H₈FN 125.14 g/mol 4-F, 2-CH₃ Lower steric bulk; precursor for dyes
2-Fluoro-3-methyl-6-nitroaniline C₇H₇FN₂O₂ 170.14 g/mol 2-F, 3-CH₃, 6-NO₂ Nitro group enhances reactivity for explosives/pharma
3-Fluoro-4-methoxyaniline C₇H₈FNO 141.14 g/mol 3-F, 4-OCH₃ Methoxy group improves solubility in polar solvents
4-Fluoroaniline C₆H₆FN 111.11 g/mol 4-F Simple structure; used in cross-coupling reactions

Electronic and Steric Effects

  • Iodine vs. Other Halogens: The iodine atoms in 4-Fluoro-2,6-diiodo-3-methylaniline increase molecular weight and polarizability compared to chloro or bromo analogs.
  • Fluorine’s Influence : The para-fluorine atom stabilizes the aromatic ring via electron withdrawal, as observed in analogs like 4-fluoroaniline-2,3,5,6-d₄, which exhibits deuterium isotope effects in NMR studies .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Fluorinated anilines are critical in antiviral drug development. For example, ethyl ((S)-(((4-fluoro-2,5-dihydrofuran-2-yl)oxy)methyl)phosphoryl)-L-alaninate vanillate (GS-9131) uses a fluorinated backbone for antiviral activity, underscoring the value of fluorinated aromatic systems .
  • Material Science : Heavy iodine atoms in 4-Fluoro-2,6-diiodo-3-methylaniline could enable applications in X-ray contrast agents or organic semiconductors, similar to iodinated benzene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.